

The Role of eRF3a/GSPT1 in Cancer Progression: A Technical Guide

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Compound of Interest

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Abstract

Eukaryotic translation release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), is a multifaceted protein that plays a crucial role in the termination of protein synthesis. Emerging evidence has implicated eRF3a as a significant player in the landscape of oncology, with its dysregulation being linked to the progression of various cancers. This technical guide provides a comprehensive overview of the current understanding of eRF3a's function in cancer, detailing its involvement in key cellular processes, its association with cancer risk and prognosis, and its potential as a therapeutic target. This document synthesizes quantitative data, outlines detailed experimental protocols for studying eRF3a, and visualizes its complex signaling networks.

Introduction to eRF3a/GSPT1

Eukaryotic translation release factor 3a (eRF3a) is a GTP-binding protein that forms a complex with eRF1 to mediate the termination of translation at stop codons on mRNA. Beyond this canonical function, eRF3a is involved in a range of other cellular activities, including cell cycle regulation, apoptosis, and mRNA decay. Its gene, GSPT1, is frequently overexpressed in a variety of human cancers, and this upregulation is often associated with more aggressive tumor phenotypes and poorer patient outcomes. Furthermore, a polymorphic (GGC)_n repeat in the first exon of GSPT1 has been identified as a potential genetic risk factor for several cancers.

Quantitative Data on eRF3a/GSPT1 in Cancer

The dysregulation of eRF3a/GSPT1 expression and the presence of specific genetic variants have been quantitatively linked to cancer. The following tables summarize key data from various studies.

Table 1: eRF3a/GSPT1 Overexpression in Human Cancers

Cancer Type	Tissues Analyzed	Percentage of Tumors with Overexpression	Reference(s)
Gastric Cancer (Intestinal Type)	12 tumor biopsies	66.7% (8 out of 12)	[1] [2] [3]
Gastric Cancer (Diffuse Type)	10 tumor biopsies	10% (1 out of 10)	[1] [2] [3]
Breast Cancer	52 tumor samples	44%	[4]
Colorectal Cancer	Tumor tissues vs. adjacent normal tissues	Significantly overexpressed	[5]
Liver Cancer (Hepatocellular Carcinoma)	TCGA Liver Hepatocellular Carcinoma dataset	Upregulated in liver cancer cell lines	[6]

Table 2: Association of eRF3a/GSPT1 12-GGC Allele with Cancer Risk

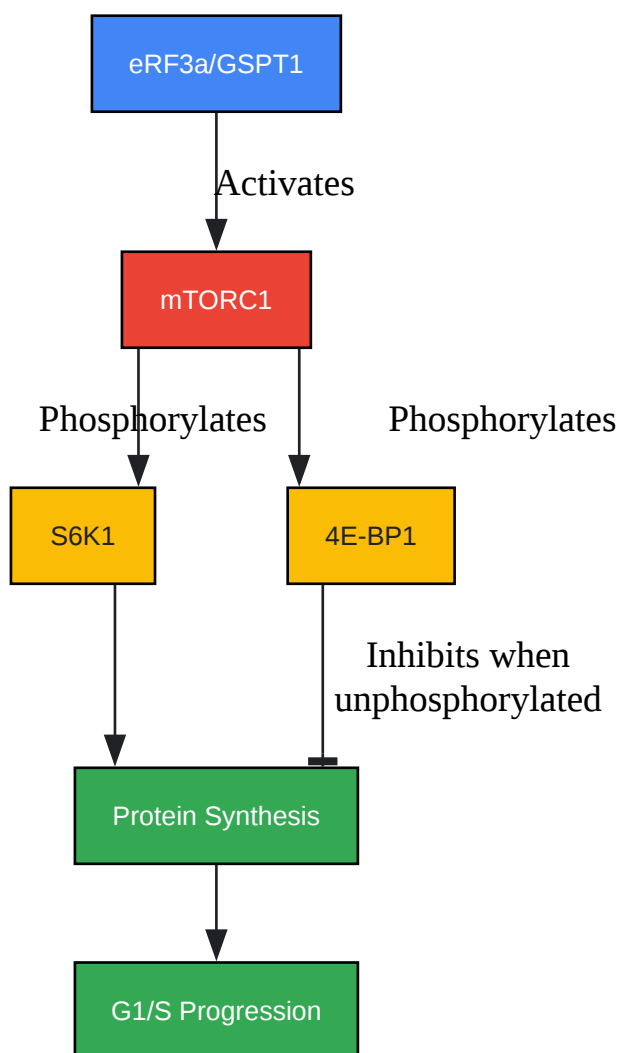
Cancer Type	Patient Cohort	Frequency in Patients	Frequency in Controls	Odds Ratio (OR) [95% CI]	Reference(s)
Breast Cancer	137 patients, 135 controls	5.1% (7/137)	0% (0/135)	11.32 [0.64-199.93]	[4] [7]
Breast Cancer	250 patients, 250 controls	-	-	~3-fold increased risk	[8] [9]
Gastric Cancer	139 patients	8%	-	~20-fold increased risk	[4]
Colorectal Cancer	-	2.2%	Not detected in controls	-	[10]
Gastric & Breast Cancer (Combined)	-	6.52%	-	15.49 [0.93-257.43]	[4]

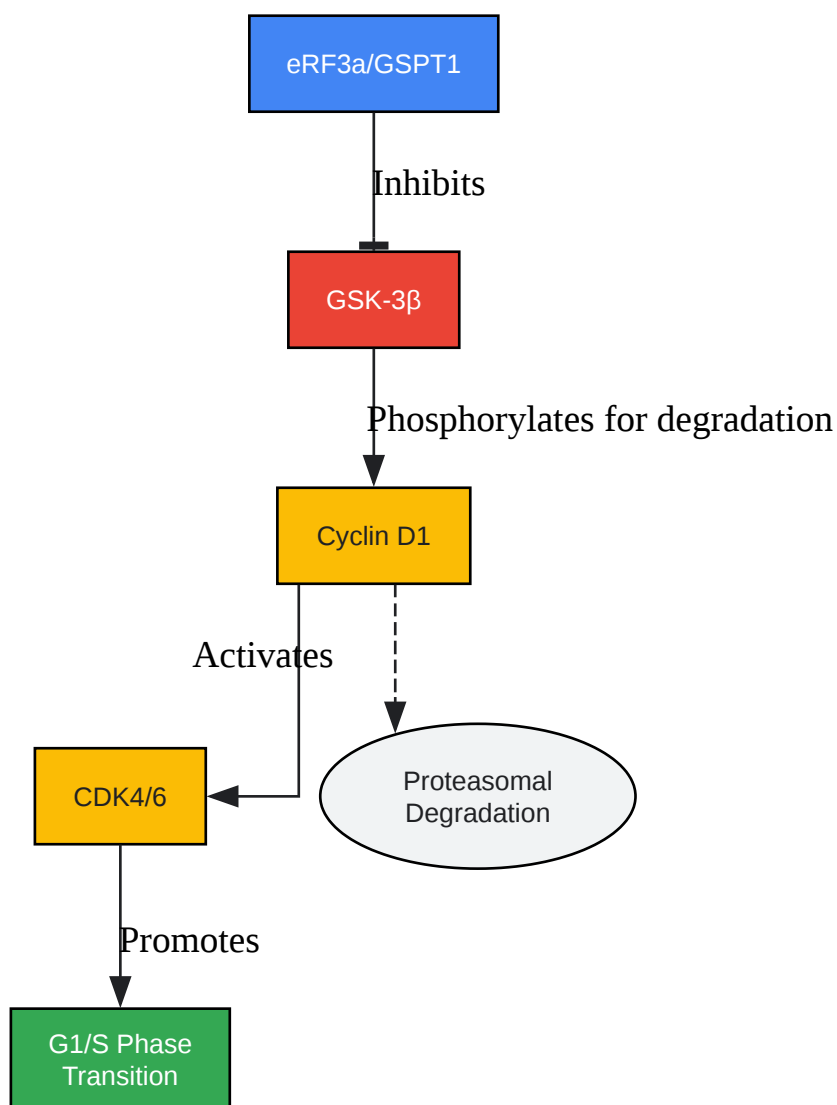
Signaling Pathways Involving eRF3a in Cancer Progression

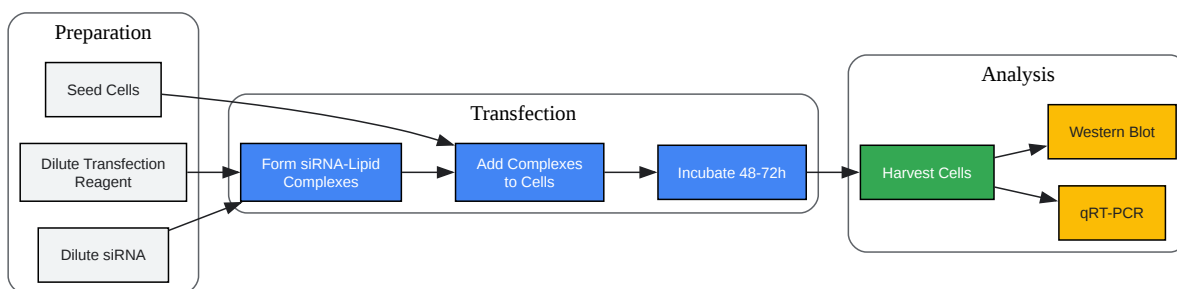
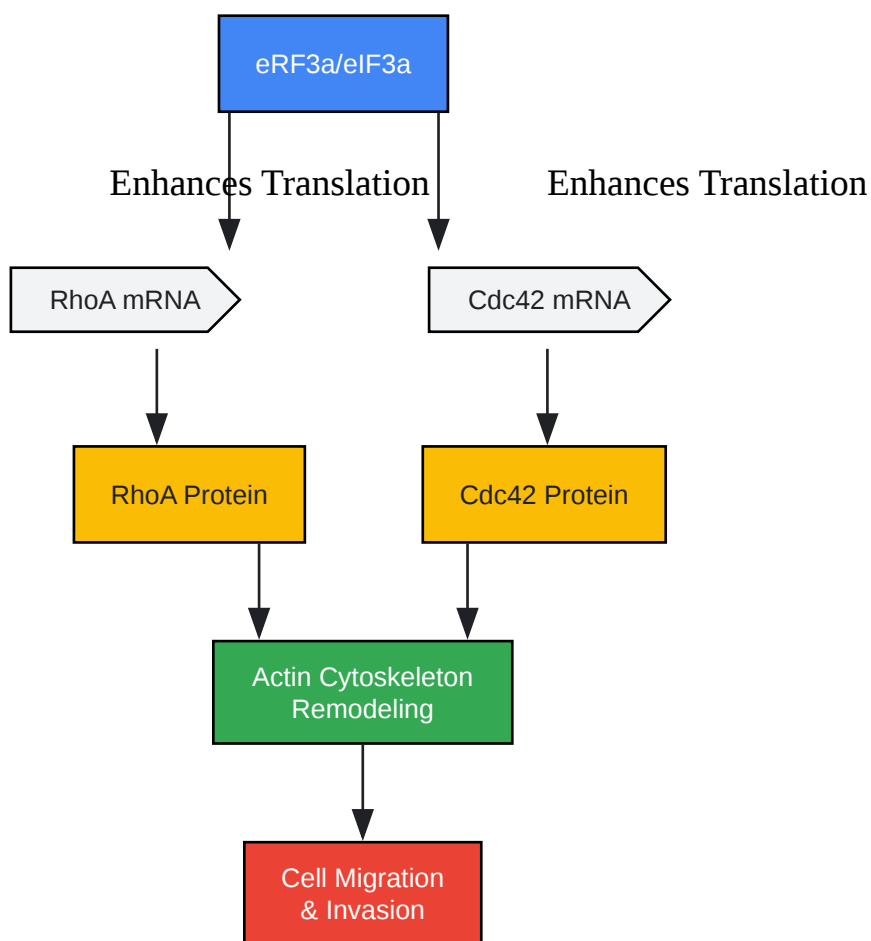
eRF3a influences cancer progression through its involvement in several critical signaling pathways.

The mTOR Signaling Pathway

Depletion of eRF3a has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[\[11\]](#)[\[12\]](#) This inhibition leads to the hypophosphorylation of mTOR substrates like 4E-BP1 and S6K1, resulting in a decrease in global translation and a G1 phase cell cycle arrest.[\[11\]](#)[\[12\]](#) Overexpression of eRF3a in some cancers may therefore contribute to malignant transformation by activating mTOR signaling.[\[11\]](#)







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References

- 1. Differential expression of the eukaryotic release factor 3 (eRF3/GSPT1) according to gastric cancer histological types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential expression of the eukaryotic release factor 3 (eRF3/GSPT1) according to gastric cancer histological types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.hff.min-saude.pt [repositorio.hff.min-saude.pt]
- 5. eIF3a Regulates Colorectal Cancer Metastasis via Translational Activation of RhoA and Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eRF3a/GSPT1 12-GGC allele increases the susceptibility for breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GGCn polymorphism of eRF3a/GSPT1 gene and breast cancer susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human eukaryotic release factor 3a depletion causes cell cycle arrest at G1 phase through inhibition of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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